3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one
Description
3-(3-Oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 3-(2,2,2-trifluoroethoxy)azetidine substituent. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s structural uniqueness lies in its azetidine ring (a four-membered nitrogen-containing heterocycle) modified with a trifluoroethoxy group, which may enhance metabolic stability and lipophilicity compared to larger heterocycles like piperidine or morpholine .
Properties
IUPAC Name |
3-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)9-25-11-7-22(8-11)14(23)5-6-21-10-20-13-4-2-1-3-12(13)15(21)24/h1-4,10-11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMPMYXQFHQXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-known pharmacophore in medicinal chemistry. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 355.31 g/mol. Its structure includes a quinazolinone core, which is known for various biological activities, and a trifluoroethoxy group that may enhance its lipophilicity and biological efficacy .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₃O₃ |
| Molecular Weight | 355.31 g/mol |
| CAS Number | 2034246-66-5 |
The biological activity of quinazolinone derivatives often involves interaction with specific molecular targets within cells. The trifluoroethoxy group likely aids in membrane permeability, allowing the compound to enter cells where it can interact with various enzymes and receptors. These interactions may modulate signaling pathways critical for cell proliferation and survival, particularly in cancer cells .
Biological Activities
Research indicates that quinazolinone derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that compounds containing the quinazolinone core can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant antiproliferative effects against non-small cell lung cancer (NSCLC) cells and have been linked to inhibition of key growth signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
- Antimicrobial Effects : Quinazolinones have also been studied for their antibacterial and antifungal properties. Some derivatives have shown effectiveness against specific bacterial strains and fungi, indicating potential as therapeutic agents in infectious diseases .
Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various quinazolinone derivatives, including those similar to our compound. The sulforhodamine B (SRB) assay revealed that certain derivatives exhibited IC50 values in the micromolar range against NSCLC cell lines, suggesting potent growth-inhibitory effects .
Antimicrobial Screening
Another investigation focused on the synthesis and evaluation of quinazolinone-thiazole hybrids against human tumor cell lines. Results indicated that specific compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one exhibit inhibitory effects on various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that quinazolinone derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The trifluoroethoxy modification may enhance this effect by improving cellular uptake.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinazolinones have shown efficacy against a range of bacterial and fungal pathogens.
- Case Study 2 : In vitro tests revealed that certain quinazolinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoroethoxy group may contribute to increased membrane permeability.
Neuroprotective Effects
Recent studies have indicated that quinazolinone derivatives might possess neuroprotective properties.
- Case Study 3 : Research involving animal models of neurodegenerative diseases showed that compounds with similar structures could mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.
Data Tables
Chemical Reactions Analysis
Azetidine Substitution
The 3-(2,2,2-trifluoroethoxy)azetidine moiety is incorporated via nucleophilic substitution or reductive amination:
- Reaction : 3-Hydroxyazetidine reacts with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., NaH) to form 3-(2,2,2-trifluoroethoxy)azetidine .
- Coupling : The azetidine is then linked to the propyl chain’s carbonyl group via amide bond formation (e.g., using EDC/HOBt) .
Key Data :
| Substituent | Reaction Conditions | Yield | Source |
|---|---|---|---|
| 3-(2,2,2-Trifluoroethoxy)azetidine | NaH, THF, 0°C → RT | 70–85% |
Structural Modifications and Derivatives
Patents and synthetic studies highlight variations in the substituents:
- Quinazolinone Ring : Electron-donating groups (e.g., methyl, methoxy) at positions 7/8 enhance stability .
- Azetidine Ring : Substitution with fluorinated groups (e.g., CF₃) improves metabolic resistance .
Comparative Reactivity :
Stability and Degradation Pathways
Comparison with Similar Compounds
Aliphatic vs. Aromatic Substituents
- 3-(3-Oxo-3-phenylpropyl)quinazolin-4(3H)-one: This analog, with a phenyl group, was synthesized via alkylation or copper-catalyzed methods . While phenyl groups enhance aromatic interactions, they may reduce solubility.
- 2-(Aliphatic-thio)quinazolin-4(3H)-ones : Aliphatic thioether substituents (e.g., compounds 2–4, 12) exhibit potent hCA II inhibition (KI = 6.4–14.2 nM), outperforming benzylthio analogs (KI = 66.5–173.4 nM) . The target compound’s trifluoroethoxy-azetidine group, being aliphatic, may similarly enhance enzyme affinity compared to aromatic substituents.
Heterocyclic Modifications
- BG1189/BG1190 (Efflux Pump Inhibitors): These derivatives with dimethylamino or pyrrolidinyl groups enhance chloramphenicol activity against Gram-negative bacteria . The azetidine group in the target compound offers a smaller, more rigid structure, which could improve penetration into bacterial membranes.
- VEGFR-2 Inhibitors (e.g., Compound 11–15): Thioether-linked benzo[g]quinazolinones show antiangiogenic activity . The target compound’s amide linkage (3-oxopropyl) may provide greater hydrolytic stability compared to thioethers.
Physicochemical and Pharmacokinetic Properties
- Azetidine vs. Piperidine: Febrifugine, a quinazolinone with a piperidine substituent, demonstrates antimalarial activity but may face challenges in blood-brain barrier penetration due to its larger ring size . The target compound’s azetidine group, being smaller, could improve tissue distribution.
Comparative Data Table
Q & A
What are the key synthetic methodologies for 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one, and how do they address limitations like metal catalysts or reaction efficiency?
Basic Research Question
The synthesis of quinazolinone derivatives often involves alkylation of the quinazolinone core with functionalized ketones or halides. For example, 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one was synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one, but this method requires metal catalysts (e.g., copper) and generates intermediates, leading to longer reaction times . Alternative routes, such as one-pot trifluoromethylation using trifluoroacetic acid as a CF₃ source, offer improved efficiency but may require optimization of solvent systems and temperature . For the target compound, the trifluoroethoxy-azetidine side chain likely necessitates coupling strategies similar to van Leusen oxazole synthesis, involving sulfonylation and cyclization steps under controlled conditions .
Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for verifying the quinazolinone core and trifluoroethoxy-azetidine substituents. For example, ¹H NMR of analogous compounds shows distinct peaks for azetidine protons (δ 3.6–4.4 ppm) and trifluoroethoxy groups (δ 4.4–4.6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da), while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ ~254 nm) or thin-layer chromatography (TLC) using silica gel plates .
How can researchers design in vitro assays to evaluate the compound’s potential biological activities, such as anticancer or anti-inflammatory effects?
Basic Research Question
Initial screening involves cell viability assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For anti-inflammatory activity, lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) release in macrophages can be measured via ELISA . Molecular docking against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) provides mechanistic hypotheses, leveraging software such as AutoDock Vina with PDB structures (e.g., 5KIR for HDACs) .
What strategies are employed to resolve contradictions in reported physical properties (e.g., melting points) or synthetic yields for quinazolinone derivatives?
Advanced Research Question
Discrepancies in melting points or yields often arise from polymorphic forms or reaction condition variability. Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs . Reproducibility is improved by standardizing solvent systems (e.g., DMF vs. DMSO) and catalyst loadings. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing side products . Cross-referencing synthetic protocols from independent studies (e.g., alkylation vs. cyclocondensation) helps validate optimal routes .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Advanced Research Question
Systematic modification of the trifluoroethoxy-azetidine moiety and quinazolinone core is critical. For instance:
- Trifluoroethoxy group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) may enhance target binding via hydrophobic interactions .
- Azetidine ring : Introducing electron-withdrawing groups (e.g., nitro) could modulate enzyme inhibition potency .
- Quinazolinone core : Substitution at C-2 with thioether or oxadiazole groups improves metabolic stability in analogs .
Computational models (e.g., molecular dynamics simulations) predict binding affinities, while in vitro ADMET assays (e.g., microsomal stability) prioritize derivatives .
What advanced computational methods are used to predict the compound’s interaction with biological targets?
Advanced Research Question
Docking studies with homology models (e.g., GPCRs or kinases) identify potential binding pockets. For example, the trifluoroethoxy group’s electronegativity may favor interactions with polar residues in histone deacetylases (HDACs) . Free-energy perturbation (FEP) calculations quantify the impact of substituent changes on binding energy. Machine learning models (e.g., QSAR) trained on quinazolinone datasets predict bioactivity cliffs .
How do researchers address challenges in scaling up synthesis while maintaining yield and purity?
Advanced Research Question
Flow chemistry systems enhance scalability by improving heat/mass transfer and reducing reaction times . For example, continuous-flow trifluoromethylation avoids exothermic hazards in batch reactions. Purification challenges are mitigated via supported reagents (e.g., polymer-bound catalysts) or tandem chromatography (e.g., flash + prep-HPLC) . Process analytical technology (PAT) tools monitor critical parameters (e.g., pH, temperature) in real time .
What in vivo models are appropriate for preclinical testing of this compound’s efficacy and toxicity?
Advanced Research Question
Rodent models (e.g., xenograft mice for cancer or collagen-induced arthritis for inflammation) evaluate efficacy. Pharmacokinetic studies measure plasma half-life and bioavailability via LC-MS/MS. Toxicity is assessed through histopathology and serum biomarkers (e.g., ALT/AST for liver damage). Comparative studies with reference drugs (e.g., doxorubicin for cancer) establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
